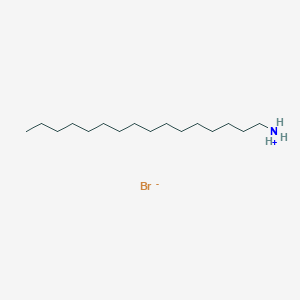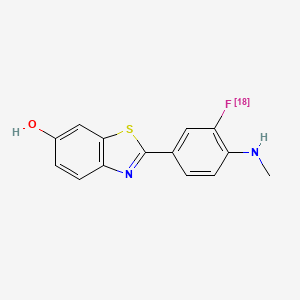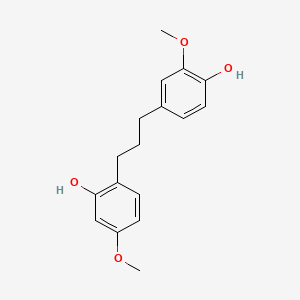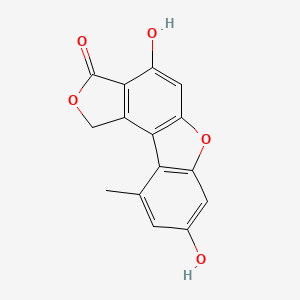
Strepsilin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strepsilin is a member of dibenzofurans.
科学的研究の応用
Streptozotocin-Induced Cardiac Dysfunction
Streptozotocin (STZ), a component of Strepsilin, has been utilized in experimental studies to induce diabetes and examine diabetic complications, such as diabetic cardiomyopathy. It is observed that STZ can directly impair cardiac contractile function in isolated ventricular myocytes through an oxidative stress and p38 MAP kinase-dependent mechanism (Wold & Ren, 2004).
Challenges in Streptozotocin-Induced Diabetes Models
STZ is extensively used to induce diabetes in animal models for diabetes research and drug screening. However, its physiochemical properties and associated toxicities pose significant challenges. The reliability and reproducibility of STZ-induced diabetes models, as well as concerns about animal lethality and suffering, are significant issues that researchers face (Goyal et al., 2016).
Streptomycin-Resistant Tuberculosis Research
Research on streptomycin, another component of Strepsilin, includes studying its impact on Mycobacterium tuberculosis. Mutations in certain genes have been identified as markers for predicting streptomycin resistance in clinical isolates of Mycobacterium tuberculosis, which is vital for understanding and treating multidrug-resistant tuberculosis (Wang et al., 2019).
Single Dose Streptozotocin-Induced Diabetes for Islet Transplantation Models
In studies focused on islet transplantation models for diabetes, single high-dose STZ-induced diabetes in mice has been used. This approach offers an efficient technique for inducing diabetes mellitus, which is crucial in researching new treatments and understanding diabetes pathogenesis (Deeds et al., 2011).
Genetic Association Studies in Diabetes Research
The STrengthening the REporting of Genetic Association studies (STREGA) initiative, which builds on the STROBE Statement, provides a framework for enhancing the transparency of genetic association studies. This is essential for making sense of evidence on genetic associations and integrating this information into diabetes research and other fields of human genomics (Little et al., 2009).
特性
分子式 |
C15H10O5 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC名 |
4,8-dihydroxy-10-methyl-1H-[2]benzofuro[5,4-b][1]benzofuran-3-one |
InChI |
InChI=1S/C15H10O5/c1-6-2-7(16)3-10-12(6)14-8-5-19-15(18)13(8)9(17)4-11(14)20-10/h2-4,16-17H,5H2,1H3 |
InChIキー |
OOXFLIUVCWLPKE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C3=C(O2)C=C(C4=C3COC4=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



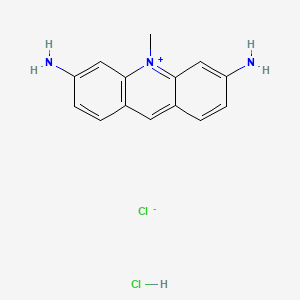

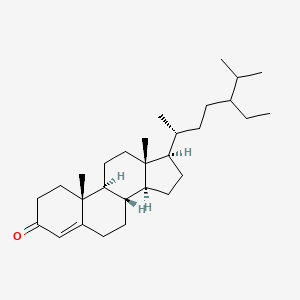

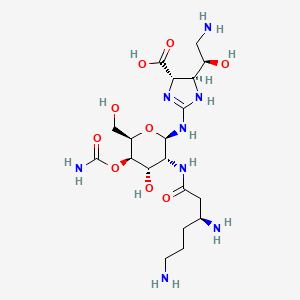
![(1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252629.png)
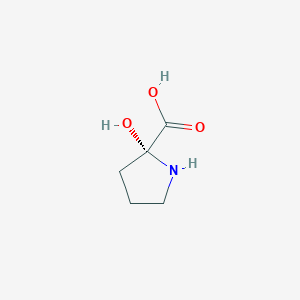
![ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2-nonoxy-6-(trifluoromethyl)phenyl]nona-2,4,6,8-tetraenoate](/img/structure/B1252634.png)
![N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide](/img/structure/B1252636.png)
![(Z)-4-[(1R,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1252639.png)
